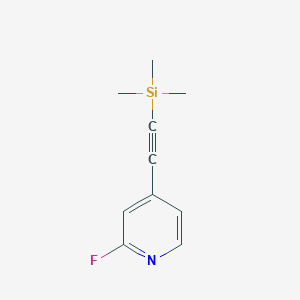

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNSi. This compound is notable for its unique structural features, which include a fluorine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring. These features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine typically involves the introduction of the fluorine atom and the trimethylsilyl-ethynyl group onto the pyridine ring. One common method is the reaction of 2-fluoropyridine with trimethylsilylacetylene in the presence of a suitable catalyst, such as a palladium complex. The reaction conditions often include an inert atmosphere, elevated temperatures, and the use of a base to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Deprotection of Trimethylsilyl Ethynyl Group

The trimethylsilyl (TMS) group acts as a protective moiety for the terminal alkyne, enabling selective deprotection under mild conditions.

| Reaction Conditions | Yield | Source |

|---|---|---|

| KOH (1 eq.), MeOH, 20°C, 5 h | 80% | |

| TBAF (1.1 eq.), THF, 0°C → rt, 2 h | 92% |

This generates 2-fluoro-4-ethynylpyridine, a reactive intermediate for subsequent transformations like cycloadditions or cross-couplings.

Palladium-Catalyzed Cross-Coupling Reactions

The ethynyl group participates in Sonogashira, Suzuki-Miyaura, and Stille couplings.

| Reaction Type | Conditions | Product Application | Source |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, aryl halide, 60°C | Conjugated polymers | |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives |

Key advantages include tolerance for the fluorine substituent and compatibility with silyl-protected alkynes.

Click Chemistry (Azide-Alkyne Cycloaddition)

The deprotected ethynyl group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

| Azide Component | Conditions | Triazole Yield | Source |

|---|---|---|---|

| Benzyl azide | CuSO₄·5H₂O, sodium ascorbate, rt | 95% | |

| TMSN₃ | CuCl₂, TBHP, 80°C | 88% |

This reaction is critical for synthesizing 1,2,3-triazoles with applications in medicinal chemistry.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution influenced by the fluorine atom’s meta-directing effect:

| Reaction | Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | 65% | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂, rt | C-5 | 72% |

The electron-withdrawing fluorine atom deactivates the ring, favoring substitution at the 5-position.

Nucleophilic Displacement of Fluorine

The fluo

Scientific Research Applications

Synthetic Intermediate

Building Block in Organic Synthesis

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it can be utilized in the synthesis of pyridine-based liquid crystals, which are important for developing advanced materials with specific optical properties .

Reactivity and Functionalization

The trimethylsilyl group enhances the reactivity of the ethynyl moiety, making it suitable for further functionalization. This characteristic is beneficial in synthesizing complex molecules that require precise modifications at specific sites .

Material Science

Liquid Crystals

In material science, compounds like this compound are being explored for their potential use in liquid crystal displays (LCDs). The incorporation of such pyridine derivatives into liquid crystal formulations can improve thermal stability and optical performance, making them suitable for high-performance electronic devices .

Data Summary Table

Case Studies

- Anticancer Research : A study demonstrated that this compound effectively suppressed p-ERK levels in human cutaneous neurofibroma explants at concentrations as low as 500 nM, indicating its potential as a therapeutic agent for MEK-mediated disorders .

- Synthetic Applications : The compound has been utilized in the synthesis of novel pyridine-based liquid crystals, showcasing its utility in developing advanced materials with specific optical properties that are crucial for electronic applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and the trimethylsilyl-ethynyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-6-(pyrrolidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine: This compound has a similar structure but with an additional pyrrolidinyl group, which can alter its chemical and biological properties.

2-Fluoro-4-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group instead of the trimethylsilyl-ethynyl group, leading to different reactivity and applications.

Uniqueness

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric effects, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biological Activity

2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving multi-step organic reactions. The synthesis often includes the introduction of the trimethylsilyl (TMS) ethynyl group to the pyridine ring, which modifies its electronic properties and enhances its interaction with biological targets.

Synthesis Overview:

- Starting Materials : Pyridine derivatives and reagents for ethynylation.

- Reagents : Commonly used reagents include palladium catalysts for cross-coupling reactions and bases such as sodium hydride.

- Steps :

- Formation of the ethynyl group via Sonogashira coupling.

- Introduction of the fluorine atom through electrophilic fluorination.

Antiviral Properties

Research indicates that fluorinated compounds, including this compound, exhibit significant antiviral activity. Fluorine substitution can enhance binding affinity to viral polymerases, making these compounds promising candidates for antiviral drug development. For instance, fluorinated nucleosides have demonstrated efficacy against various viral infections by targeting key enzymes involved in viral replication .

Anticancer Activity

Fluorinated pyridine derivatives are being investigated for their potential as anticancer agents. They may act by inhibiting specific kinases involved in cancer cell proliferation. In a study focusing on structure-activity relationships (SAR), modifications to the pyridine ring have been shown to influence potency against cancer cell lines .

Binding Affinity Studies

Binding studies using fluorescence polarization assays have shown that compounds similar to this compound can effectively bind to critical proteins involved in apoptosis and cell cycle regulation, such as Bcl-2 and CDK proteins. For example, derivatives with similar structural motifs demonstrated varying affinities, with some exhibiting subnanomolar binding constants .

Case Studies

- CDK Inhibitors : A series of pyridine-based compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The introduction of a trimethylsilyl group significantly improved selectivity and potency against CDK2 compared to other kinases, highlighting the importance of structural modifications in enhancing biological activity .

- Fluorinated Nucleosides : Research on fluorinated nucleosides has shown that the incorporation of fluorine enhances metabolic stability and improves binding interactions with viral polymerases. These findings suggest that similar modifications in pyridine derivatives could lead to new antiviral agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 2-fluoro-4-iodopyridine and trimethylsilylacetylene. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI under inert atmosphere (e.g., N₂ or Ar) .

- Solvent : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity.

- Base : Employ triethylamine or diisopropylamine to neutralize HI byproducts .

- Protecting groups : Trimethylsilyl (TMS) groups stabilize the alkyne during coupling, reducing side reactions .

- Yield optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Techniques :

- NMR spectroscopy : Confirm substitution patterns (¹H NMR: δ ~8.5 ppm for pyridine protons; ¹⁹F NMR for fluorine environment; ²⁹Si NMR for TMS group) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 248.1).

- X-ray crystallography : Resolve π-conjugation between pyridine and ethynyl-TMS groups, if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in surface-mediated self-assembly?

- Surface interactions : On Au(111) or Ag(111) surfaces, the pyridine nitrogen coordinates with metal atoms, forming Kagome networks or linear chains. The TMS-ethynyl group influences steric hindrance and electronic coupling .

- Methodology :

- Low-temperature STM (LT-STM) : Resolve sub-molecular architectures at ~5 K.

- Ullmann coupling : Surface-mediated dehalogenation (if halogenated precursors are used) to form covalent linkages .

Q. How does the electronic structure of this compound influence its performance in optoelectronic applications?

- Key factors :

- Fluorine substitution : Enhances electron-withdrawing effects, lowering LUMO energy for charge transport .

- TMS-ethynyl group : Modulates conjugation length and steric bulk, affecting aggregation in thin films .

- Experimental design :

- Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 for pyridine ring reduction).

- UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra with non-fluorinated analogs to quantify electronic effects .

Q. Data Contradiction Resolution

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for Sonogashira coupling involving TMS-protected alkynes?

- Analysis : Conflicting yields may stem from:

Properties

Molecular Formula |

C10H12FNSi |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-(2-fluoropyridin-4-yl)ethynyl-trimethylsilane |

InChI |

InChI=1S/C10H12FNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |

InChI Key |

FHQBTHYOZIYDKC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.